Alphagan Alphagan Brimonidine Tartrate is the tartrate salt form of brimonidine, an imidazole derivative and a selective alpha-2 adrenergic receptor agonist. Upon ocular administration, brimonidine tartrate acts on the blood vessels causing them to constrict which leads to a decrease in the production of aqueous humor. Brimonidine tartrate also enhances the outflow of aqueous humor. This drug is used in the treatment of glaucoma to reduce intraocular pressure.
A quinoxaline derivative and ADRENERGIC ALHPA-2 RECEPTOR AGONIST that is used to manage INTRAOCULAR PRESSURE associated with OPEN-ANGLE GLAUCOMA and OCULAR HYPERTENSION.
Brand Name: Vulcanchem
CAS No.: 70359-46-5
VCID: VC21339526
InChI: InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1
SMILES: C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C15H16BrN5O6
Molecular Weight: 442.22 g/mol

Alphagan

CAS No.: 70359-46-5

VCID: VC21339526

Molecular Formula: C15H16BrN5O6

Molecular Weight: 442.22 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Alphagan - 70359-46-5

Description

Alphagan is a brand name for the active ingredient brimonidine tartrate, which is used primarily in the form of eye drops to reduce intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. It belongs to the class of alpha-2 adrenergic receptor agonists, which work by decreasing the production of aqueous humor and increasing its outflow from the eye, thereby lowering IOP.

Composition and Forms of Alphagan

Alphagan is available in two main formulations: Alphagan and Alphagan P. The primary difference between these formulations lies in their preservative content and concentration of brimonidine tartrate.

  • Alphagan: Contains 0.2% brimonidine tartrate (2 mg/mL) and uses benzalkonium chloride as a preservative .

  • Alphagan P: Available in concentrations of 0.1% and 0.15% brimonidine tartrate (1 mg/mL and 1.5 mg/mL, respectively), and it uses PURITE as a preservative, which is considered gentler on the ocular surface compared to benzalkonium chloride .

Comparison of Alphagan and Alphagan P

FeatureAlphaganAlphagan P
Concentration0.2% (2 mg/mL)0.1% (1 mg/mL) and 0.15% (1.5 mg/mL)
PreservativeBenzalkonium chloridePURITE
pH Range5.6 - 6.67.4 - 8.0 (0.1%) and 6.9 - 7.4 (0.15%)
Osmolality280 - 330 mOsmol/kg250 - 350 mOsmol/kg

Mechanism of Action

Brimonidine tartrate, the active ingredient in Alphagan, acts as a selective alpha-2 adrenergic receptor agonist. Its mechanism involves reducing the production of aqueous humor and increasing uveoscleral outflow, which helps in lowering intraocular pressure .

Pharmacokinetics

After ocular administration, brimonidine tartrate is absorbed into the bloodstream, with peak plasma concentrations occurring within 0.5 to 4 hours, depending on the concentration used. It has a systemic half-life of approximately 2 to 3 hours . Brimonidine is extensively metabolized by the liver and primarily excreted through the urine .

Pharmacokinetic Parameters

ParameterValue
Peak Plasma Concentration Time0.5 to 4 hours
Systemic Half-LifeApproximately 2 to 3 hours
MetabolismExtensively metabolized by the liver
ExcretionPrimarily through urine

Clinical Use and Indications

Alphagan is indicated for the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. It can be used alone or in combination with other intraocular pressure-lowering medications when monotherapy is insufficient .

Contraindications and Precautions

Alphagan is contraindicated in neonates and infants under the age of 2 years due to the risk of central nervous system depression . It should be used cautiously in patients with cardiovascular diseases, as it may potentiate vascular insufficiency .

Production and Availability

Brimonidine tartrate, the active ingredient in Alphagan, is produced on a large scale, with a production capacity of 24,000 kg per annum . This ensures widespread availability for the treatment of glaucoma and ocular hypertension.

CAS No. 70359-46-5
Product Name Alphagan
Molecular Formula C15H16BrN5O6
Molecular Weight 442.22 g/mol
IUPAC Name 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid
Standard InChI InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1
Standard InChIKey QZHBYNSSDLTCRG-WUUYCOTASA-N
Isomeric SMILES C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
SMILES C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
Appearance White to Off-White Solid
Melting Point 207-208°C
Purity > 95%
Quantity Milligrams-Grams
Related CAS 59803-98-4 (Parent)
Synonyms 5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline D-tartrate
5-bromo-6-(imidazolidinylideneamino)quinoxaline
5-bromo-6-(imidazolin-2-ylamino)quinoxaline
AGN 190342
AGN-190342
AGN190342
Alphagan
Alphagan P
brimonidine
brimonidine Purite
brimonidine tartrate
brimonidine tartrate (1:1)
brimonidine tartrate (1:1), (S-(R*,R*))-isomer
brimonidine tartrate, (R-(R*,R*))-isomer
bromoxidine
mirvaso
Ratio Brimonidine
ratio-Brimonidine
Sanrosa
UK 14,304
UK 14,304 18
UK 14,304-18
UK 14,30418
UK 14,308
UK 14304
UK 14308
UK-14,304-18
UK-14,308
UK-14304
UK14,30418
UK14,308
UK14304
PubChem Compound 6917831
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

442.2208 g/mol